

In-Depth Technical Guide to the Synthesis of Solvent Yellow 82

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Compound of Interest

Compound Name: Solvent Yellow 82

CAS No.: 12227-67-7

Cat. No.: B1174984

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This technical guide provides a comprehensive overview of the synthesis pathway for C.I. **Solvent Yellow 82** (CAS No. 12227-67-7), a significant monoazo chromium complex dye. The document details the chemical reactions, presents key quantitative data, outlines a detailed experimental protocol, and visualizes the synthesis workflow.

Synthesis Pathway Overview

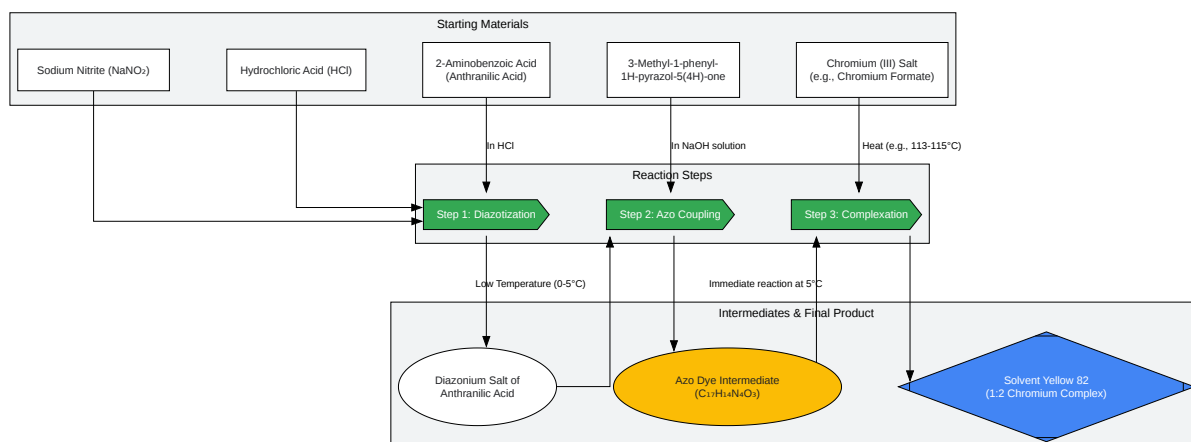
The synthesis of **Solvent Yellow 82** is a two-stage process. The first stage involves the formation of an azo dye intermediate through a classic diazotization and azo coupling reaction. The second stage involves the chelation of this dye with a chromium salt to form the final, stable 1:2 metal complex.^[1]

The overall process begins with the diazotization of an aromatic amine, specifically 2-Aminobenzoic acid (anthranilic acid). This is followed by the coupling of the resulting diazonium salt with an active methylene compound, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.^{[1][2]} The

subsequent intermediate azo dye is then treated with a chromium (III) salt to yield the final **Solvent Yellow 82** complex.[3]

Visualized Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process for **Solvent Yellow 82**.



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Caption: Synthesis workflow for **Solvent Yellow 82**.

Quantitative Data

The following tables summarize the key quantitative data for the intermediate azo dye and the final **Solvent Yellow 82** product.

Table 1: Properties of the Intermediate Azo Dye

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₄ N ₄ O ₃	[2]
Melting Point	278-279 °C	[2]
Elemental Analysis		
Carbon (Calculated)	63.35%	[2]
Carbon (Found)	62.10 - 62.25%	[2]
Hydrogen (Calculated)	4.38%	[2]
Hydrogen (Found)	4.36 - 4.38%	[2]
Nitrogen (Calculated)	17.38%	[2]
Nitrogen (Found)	17.04 - 17.33%	[2]

Table 2: Physicochemical Properties of **Solvent Yellow 82**

Property	Value
CAS Number	12227-67-7
Chemical Class	Monoazo, 1:2 Chromium Complex
Molecular Formula	C ₃₄ H ₂₄ CrN ₈ O ₆ (representative)
Appearance	Reddish-yellow powder
Density	~1.26 g/cm ³
Heat Resistance	200 - 240 °C
Light Fastness (Scale 1-8)	5 - 8
Acid Resistance (Scale 1-5)	4 - 5
Alkali Resistance (Scale 1-5)	4 - 5

 Table 3: Solubility of **Solvent Yellow 82** in Organic Solvents at Room Temperature

Solvent	Solubility (g/L)
Butyl Cellosolve	500
N-Butanol	400
Toluene	500
Xylene	450
Methanol	450
Ethanol	400
Ethyl Acetate	400
Dimethylformamide (DMF)	500
Methyl Ethyl Ketone (MEK)	500
Isopropanol	400

Experimental Protocols

The following is a composite experimental protocol for the synthesis of **Solvent Yellow 82**, compiled from various sources. It is intended for research and development purposes and should be performed by qualified personnel with appropriate safety precautions.

Part 1: Synthesis of the Azo Dye Intermediate (C.I. 18690)

This protocol is adapted from a published procedure for the synthesis of the azo dye precursor to **Solvent Yellow 82**.^[2]

Materials:

- 2-Aminobenzoic acid (Anthranilic acid): 1.00 g (7.25 mmol)
- 3-Methyl-1-phenyl-2-pyrazolin-5-one: 1.26 g (7.25 mmol)
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Sodium Hydroxide (NaOH)
- Distilled Water
- Ethanol
- Ice

Procedure:

- Diazotization of Anthranilic Acid:
 - In a suitable beaker, dissolve 1.00 g (7.25 mmol) of anthranilic acid in a mixture of distilled water and a stoichiometric amount of concentrated hydrochloric acid.
 - Cool the solution to 0-5 °C in an ice bath with constant stirring.

- Prepare a solution of sodium nitrite (approximately 0.50 g, 7.25 mmol) in a minimal amount of cold distilled water.
- Slowly add the sodium nitrite solution dropwise to the cold anthranilic acid solution, maintaining the temperature between 0-5 °C. Continue stirring for 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the next step.
- Azo Coupling:
 - In a separate beaker, dissolve 1.26 g (7.25 mmol) of 3-methyl-1-phenyl-2-pyrazolin-5-one in 25 mL of 0.3 M sodium hydroxide solution.
 - Cool this solution to 5 °C in an ice bath.
 - Slowly add the previously prepared cold diazonium salt solution to the pyrazolone solution with vigorous stirring. The coupling reaction is immediate.
 - An orange precipitate of the azo dye will form. Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
- Isolation and Purification:
 - Isolate the crude azo dye by vacuum filtration, washing the solid with cold distilled water.
 - Purify the product by recrystallization from an ethanol-water mixture.
 - Dry the resulting fluffy orange crystals under vacuum. The expected melting point is 278-279 °C.[2]

Part 2: Formation of the 1:2 Chromium Complex (Solvent Yellow 82)

This part of the protocol is based on general methods for the chromium complexation of azo dyes.[3]

Materials:

- Azo Dye Intermediate from Part 1
- Chromium (III) Formate or another suitable Chromium (III) salt
- Formamide (or another suitable high-boiling solvent)

Procedure:

- Complexation Reaction:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dried azo dye intermediate (2 moles equivalent) in formamide.
 - Add a stoichiometric amount of chromium (III) formate (1 mole equivalent) to the suspension. The molar ratio should result in a 1:2 complex of chromium to dye.
 - Heat the reaction mixture to 113-115 °C and maintain this temperature under reflux for approximately 6 hours.
 - The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting azo dye is completely consumed.
- Isolation and Purification:
 - After the reaction is complete, cool the mixture to room temperature.
 - The final product may precipitate upon cooling. If necessary, the product can be precipitated by adding the reaction mixture to water.
 - Isolate the solid **Solvent Yellow 82** by vacuum filtration.
 - Wash the product thoroughly with water and then with a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.
 - Dry the final reddish-yellow powder in a vacuum oven.

Disclaimer: This guide is for informational purposes only. All laboratory work should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment, and

by following all institutional safety guidelines.

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References

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